2-Chloro-2,3-dimethylbutane
Overview
Description
2-Chloro-2,3-dimethylbutane is an organic compound with the molecular formula C6H13Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to a carbon atom within a branched alkane structure. This compound is known for its use in various chemical reactions and industrial applications.
Scientific Research Applications
2-Chloro-2,3-dimethylbutane is utilized in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the study of reaction mechanisms and the synthesis of complex molecules.
Biology: Used in biochemical studies to understand the interactions of chlorinated hydrocarbons with biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound in toxicological studies.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Safety and Hazards
2-Chloro-2,3-dimethylbutane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the central nervous system (CNS) being a target organ .
Mechanism of Action
Target of Action
Its primary interactions are likely with other organic molecules, particularly in organic synthesis reactions .
Mode of Action
The mode of action of 2-Chloro-2,3-dimethylbutane is primarily through its reactivity as an alkyl halide. Alkyl halides, such as this compound, are known to undergo nucleophilic substitution and elimination reactions . In the presence of a nucleophile, the chlorine atom can be replaced, leading to the formation of a new bond. This is a common reaction in organic synthesis .
Biochemical Pathways
It can undergo reactions that lead to the formation of other organic compounds, which could potentially interact with biological systems .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through chemical reactions. In a biological context, these compounds could potentially interact with various cellular components, but the specific effects would depend on the nature of the compounds formed .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-2,3-dimethylbutane can be synthesized through the addition of hydrochloric acid (HCl) to 2,3-dimethyl-2-butene. This reaction typically occurs under controlled conditions, often in the presence of a solvent like methylene chloride. The reaction can be represented as follows:
C6H12+HCl→C6H13Cl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) under acidic or basic conditions.
Major Products:
Substitution: 2,3-dimethyl-2-butanol.
Elimination: 2,3-dimethyl-2-butene.
Oxidation: Various oxidized products depending on the reaction conditions.
Comparison with Similar Compounds
- 2-Chloro-2-methylbutane
- 2-Chloro-3-methylbutane
- 2-Chloro-2,2-dimethylbutane
Comparison: 2-Chloro-2,3-dimethylbutane is unique due to its specific branching and the position of the chlorine atom. Compared to similar compounds, it exhibits distinct reactivity patterns, particularly in substitution and elimination reactions. The presence of two methyl groups adjacent to the chlorine atom influences its chemical behavior, making it a valuable compound for studying steric and electronic effects in organic reactions.
Properties
IUPAC Name |
2-chloro-2,3-dimethylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-5(2)6(3,4)7/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMQRALQJLCVBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208124 | |
Record name | 2-Chloro-2,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-57-0 | |
Record name | 2-Chloro-2,3-dimethylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-2,3-dimethylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-2,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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